molecular formula C13H19NO B13931741 3-(Cyclohexylmethoxy)aniline

3-(Cyclohexylmethoxy)aniline

Cat. No.: B13931741
M. Wt: 205.30 g/mol
InChI Key: OUMBWHTZVCQOIZ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the hydrogen atom on the benzene ring is replaced by a cyclohexylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)aniline typically involves the reaction of cyclohexylmethanol with aniline in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction, where cyclohexylmethanol reacts with aniline under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-(Cyclohexylmethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyclohexyl and methoxy groups, which impart distinct chemical and physical properties. These structural features make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(cyclohexylmethoxy)aniline

InChI

InChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10,14H2

InChI Key

OUMBWHTZVCQOIZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=CC(=C2)N

Origin of Product

United States

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